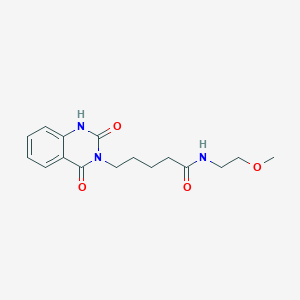

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone , is a heterocyclic organic compound. Its chemical structure consists of a quinazolinone core with a pentanamide side chain and a methoxyethyl group. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry and drug discovery.

Métodos De Preparación

Synthetic Routes:

Condensation Reaction:

Hantzsch Synthesis:

Industrial Production:

Industrial-scale production methods for quinazolinone are not widely documented. research laboratories often employ the synthetic routes mentioned above for small-scale preparation.

Análisis De Reacciones Químicas

Quinazolinone undergoes various chemical reactions:

Oxidation: Quinazolinone can be oxidized to form quinazoline-2,4-diones.

Reduction: Reduction of the quinazolinone ring can yield tetrahydroquinazolinones.

Substitution: The nitrogen atom in the quinazolinone ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents like , , and are often used in these reactions.

Major Products: The specific products depend on the reaction conditions and substituents present.

Aplicaciones Científicas De Investigación

Quinazolinone derivatives have found applications in various fields:

Medicinal Chemistry: Quinazolinones exhibit diverse biological activities, including , , , and properties. Researchers explore their potential as drug candidates.

Kinase Inhibitors: Some quinazolinones act as kinase inhibitors, targeting specific signaling pathways involved in diseases like cancer.

Neuroscience: Quinazolinones may modulate neurotransmitter receptors and have implications in neurodegenerative disorders.

Agrochemicals: Certain derivatives are investigated for their pesticidal properties.

Mecanismo De Acción

The exact mechanism of action for quinazolinone compounds varies based on their specific targets. For example:

Kinase Inhibition: Quinazolinones can inhibit kinases involved in cell signaling, disrupting pathways related to cell growth, survival, and proliferation.

Receptor Modulation: Some derivatives interact with receptors (e.g., adenosine receptors) or enzymes (e.g., tyrosine kinases), affecting cellular responses.

Comparación Con Compuestos Similares

Quinazolinone shares structural features with other heterocyclic compounds, such as quinazoline, benzimidazole, and quinoxaline. its unique combination of a quinazolinone core, pentanamide side chain, and methoxyethyl group distinguishes it from closely related compounds.

Propiedades

Número CAS |

6782-16-7 |

|---|---|

Fórmula molecular |

C16H21N3O4 |

Peso molecular |

319.36 g/mol |

Nombre IUPAC |

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)pentanamide |

InChI |

InChI=1S/C16H21N3O4/c1-23-11-9-17-14(20)8-4-5-10-19-15(21)12-6-2-3-7-13(12)18-16(19)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,20)(H,18,22) |

Clave InChI |

BOFUEORBEUILLP-UHFFFAOYSA-N |

SMILES canónico |

COCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11216751.png)

![Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11216755.png)

![2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-](/img/structure/B11216761.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11216772.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216781.png)

![2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-propylacetamide](/img/structure/B11216797.png)

![N-[4-(benzyloxy)phenyl]-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216806.png)

![N-(3-chloro-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216815.png)

![3-(4-bromophenyl)-2-[(4-tert-butylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11216816.png)

![N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216824.png)

![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11216836.png)

![N-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216840.png)